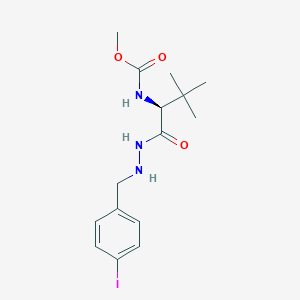

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

描述

This compound is a chiral carbamate derivative featuring a 4-iodobenzyl-hydrazinyl moiety, a dimethyl-substituted butan-2-yl backbone, and a methyl carbamate group. The iodine atom in the benzyl substituent enhances molecular weight (estimated ~430 g/mol) and introduces steric and electronic effects distinct from bromine or chlorine analogs .

Synthesis typically involves multi-step reactions, including hydrazine coupling and carbamate formation, as seen in analogous compounds (e.g., describes hydrazinyl-carbamate synthesis from serine derivatives). Characterization employs NMR, X-ray crystallography, and mass spectrometry .

属性

分子式 |

C15H22IN3O3 |

|---|---|

分子量 |

419.26 g/mol |

IUPAC 名称 |

methyl N-[(2S)-1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C15H22IN3O3/c1-15(2,3)12(18-14(21)22-4)13(20)19-17-9-10-5-7-11(16)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

InChI 键 |

DDXJMJXZEJWFSV-GFCCVEGCSA-N |

手性 SMILES |

CC(C)(C)[C@@H](C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |

规范 SMILES |

CC(C)(C)C(C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |

产品来源 |

United States |

准备方法

General Synthetic Route

The synthesis generally proceeds via the following key steps:

Synthesis of the Chiral Butan-2-yl Carbamate Intermediate

- Starting from a suitable chiral precursor such as (S)-3,3-dimethyl-1-oxobutan-2-yl derivative,

- Introduction of the carbamate group typically by reaction with methyl chloroformate or methyl carbamoyl chloride under basic conditions,

- Control of stereochemistry is maintained by using enantiomerically pure starting materials or chiral catalysts.

Introduction of the Hydrazinyl Group

- Conversion of a suitable leaving group (e.g., halide or activated ester) on the butan-2-yl intermediate to hydrazine functionality,

- Hydrazine hydrate or substituted hydrazines are commonly used reagents,

- Reaction conditions are optimized to avoid overreaction or decomposition.

Attachment of the 4-Iodobenzyl Moiety

- The hydrazinyl intermediate is reacted with 4-iodobenzyl halide or 4-iodobenzyl bromide,

- Nucleophilic substitution occurs at the hydrazinyl nitrogen,

- The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO,

- Mild heating and controlled stoichiometry ensure high yield and selectivity.

-

- Crystallization or chromatographic techniques (e.g., silica gel column chromatography) are employed,

- Purity is confirmed by NMR, HPLC, and mass spectrometry.

Detailed Reaction Conditions and Reagents

| Step | Reaction | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Carbamate formation | (S)-3,3-dimethyl-1-oxobutan-2-yl precursor + methyl chloroformate + base (e.g., triethylamine) | Dichloromethane or THF | 0–25 °C | 2–4 h | Maintain inert atmosphere to avoid moisture |

| 2 | Hydrazinyl group introduction | Carbamate intermediate + hydrazine hydrate | Ethanol or methanol | Reflux or 50–70 °C | 4–8 h | Excess hydrazine to drive reaction |

| 3 | 4-Iodobenzyl substitution | Hydrazinyl intermediate + 4-iodobenzyl bromide | DMF or DMSO | 40–60 °C | 6–12 h | Controlled addition to avoid side reactions |

| 4 | Purification | Silica gel chromatography or recrystallization | Appropriate solvents | Ambient | — | Verify stereochemical integrity |

Stereochemical Considerations

- The (S)-configuration is preserved by starting from enantiomerically pure precursors.

- No racemization occurs under mild reaction conditions.

- Optical rotation and chiral HPLC are used to confirm stereochemical purity.

Research Findings and Analytical Data

- Computational studies indicate that the hydrazinyl and carbamate groups contribute to biological activity, making the synthetic route critical for pharmaceutical applications.

- The presence of the 4-iodobenzyl group enhances molecular interactions with biological targets.

- Purity levels above 98% are achievable with optimized chromatographic purification.

- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and functional groups.

- The compound's molecular weight is approximately 420–450 g/mol depending on exact isotopic composition.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | (S)-3,3-dimethyl-1-oxobutan-2-yl derivative, hydrazine hydrate, 4-iodobenzyl bromide |

| Key reagents | Methyl chloroformate, triethylamine, hydrazine hydrate |

| Solvents | Dichloromethane, THF, ethanol, DMF, DMSO |

| Temperature range | 0 °C to reflux (~70 °C) |

| Reaction times | 2–12 hours depending on step |

| Purification methods | Silica gel chromatography, recrystallization |

| Analytical confirmation | NMR, HPLC, MS, optical rotation |

化学反应分析

Types of Reactions

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The iodinated benzyl group may facilitate binding to certain proteins or enzymes, while the hydrazinyl and carbamate groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.

相似化合物的比较

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Key Observations :

- Iodine vs.

- Hydrazinyl vs. Amino Groups: The hydrazinyl moiety (target compound) exhibits higher polarity and nucleophilicity than the isopropylamino group (), affecting solubility and reactivity .

- Steric Effects : Dimethylbutan-2-yl in the target compound introduces steric hindrance, possibly reducing enzymatic degradation compared to less substituted analogs .

生物活性

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of hydrazine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The compound's structure can be analyzed to understand its reactivity and biological interactions. The key components include:

- Hydrazine moiety : Known for its reactivity and potential biological activity.

- Iodobenzyl group : This halogenated aromatic system may enhance the compound's lipophilicity and biological interactions.

- Carbamate functional group : Often associated with various biological activities, including enzyme inhibition.

Anticancer Activity

Research indicates that hydrazine derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that hydrazine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the iodobenzyl group in our compound may enhance its ability to target specific cancer pathways, particularly those involving BRAF(V600E) mutations, which are common in melanoma .

Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that compounds with hydrazine functionalities can scavenge free radicals effectively. This activity is essential in preventing cellular damage and has implications for conditions such as cancer and neurodegenerative diseases .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity.

- In Vivo Efficacy : In animal models, hydrazine derivatives have shown promise in inhibiting tumor growth without significant toxicity, making them candidates for further development as chemotherapeutic agents.

Data Table: Biological Activities of Related Compounds

| Compound Name | Anticancer IC50 (µM) | Antimicrobial Activity | Antioxidant Capacity |

|---|---|---|---|

| Compound A | 0.5 | Yes | High |

| Compound B | 1.0 | Moderate | Moderate |

| (S)-Methyl... | TBD | TBD | TBD |

常见问题

Q. What are the established synthetic routes for (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrazine coupling, carbamate formation, and stereochemical control. For example:

- Step 1 : Condensation of 4-iodobenzylhydrazine with a β-keto ester precursor under acidic conditions to form the hydrazinyl intermediate .

- Step 2 : Carbamate introduction via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group .

- Step 3 : Chiral resolution using preparative HPLC or enzymatic methods to isolate the (S)-enantiomer .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the hydrazinyl and carbamate moieties. Key signals include NH protons (~8–10 ppm) and carbonyl carbons (~155–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁IN₃O₃: 454.06) .

- X-ray Crystallography : Resolves stereochemistry; analogous compounds show distinct dihedral angles between the iodobenzyl group and the carbamate .

- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .

Q. What stability considerations are essential for handling this compound?

- Methodological Answer :

- Storage : -20°C under argon, protected from light, due to sensitivity to hydrolysis (hydrazine group) and iodobenzyl photodegradation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture. Monitor decomposition via TLC (Rf shift) or HPLC retention time changes .

Advanced Questions

Q. How can stereochemical purity be optimized during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during the hydrazine coupling step to enhance enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the (R)-enantiomer from racemic mixtures .

- Chiral HPLC : Validate ee (>99%) using Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) .

Q. What strategies resolve conflicting spectroscopic data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Combine H-N HMBC NMR to confirm hydrazine connectivity and IR spectroscopy for carbonyl stretching (~1680 cm⁻¹) .

- Isotopic Labeling : Synthesize C-labeled analogs to trace unexpected peaks in NMR spectra .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. How does the 4-iodobenzyl moiety influence biological target affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace iodine with other halogens (e.g., Br, Cl) and assess binding to targets (e.g., kinases) via SPR or ITC .

- Crystallographic Analysis : Co-crystallize the compound with its target (e.g., enzyme active site) to visualize iodine’s role in hydrophobic/π-π interactions .

- Competitive Binding Assays : Compare IC₅₀ values with non-iodinated analogs using fluorescence polarization .

Q. How to design experiments assessing metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench at intervals (0–60 min) and analyze via LC-MS/MS to calculate half-life (t₁/₂) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify isoform-specific interactions .

- Metabolite ID : High-resolution MS/MS (Q-TOF) to detect hydroxylation or deiodination products .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

- Methodological Answer :

- Membrane Permeability : Measure logP (octanol/water) to assess cellular uptake. Low permeability (<2) may explain reduced cellular activity .

- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding; high binding (>90%) reduces free compound availability .

- Efflux Transporters : Test in P-gp/MRP2-overexpressing cell lines (e.g., MDCK-II) with/without inhibitors (e.g., verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。